molecular formula C4H4N4 B14193900 1,2,3,6-Tetrazocine

1,2,3,6-Tetrazocine

Cat. No.: B14193900
M. Wt: 108.10 g/mol
InChI Key: DYJMYXORPAQOCO-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrazocine is a heterocyclic organic compound with the molecular formula C₄H₄N₄. It is characterized by a unique eight-membered ring structure containing four nitrogen atoms.

Preparation Methods

The synthesis of 1,2,3,6-Tetrazocine typically involves cyclization reactions. One common method is the reaction of hydrazine derivatives with dicarbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the eight-membered ring . Industrial production methods may involve large-scale cyclization processes with optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,2,3,6-Tetrazocine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,2,3,6-Tetrazocine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1,2,3,6-Tetrazocine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

1,2,3,6-tetrazocine

InChI

InChI=1S/C4H4N4/c1-3-6-8-7-4-2-5-1/h1-4H

InChI Key

DYJMYXORPAQOCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NN=CC=N1

Origin of Product

United States

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